molecular formula C16H12N4O3S B12527230 4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one CAS No. 652154-76-2

4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one

Cat. No.: B12527230
CAS No.: 652154-76-2
M. Wt: 340.4 g/mol
InChI Key: SMCRPESXOPUABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one is a heterocyclic organic compound It features a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-nitrobenzyl chloride with 6-phenyl-1,3,5-triazin-2(1H)-thione. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: 4-{[(4-Aminophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals

Mechanism of Action

The mechanism of action of 4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one is unique due to its combination of a nitrophenyl group and a triazine ring, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

652154-76-2

Molecular Formula

C16H12N4O3S

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(4-nitrophenyl)methylsulfanyl]-6-phenyl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C16H12N4O3S/c21-15-17-14(12-4-2-1-3-5-12)18-16(19-15)24-10-11-6-8-13(9-7-11)20(22)23/h1-9H,10H2,(H,17,18,19,21)

InChI Key

SMCRPESXOPUABJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=O)N2)SCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.